molecular formula C13H15NO4 B12361295 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid

4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid

Cat. No.: B12361295
M. Wt: 249.26 g/mol
InChI Key: AUQYYXFZGNKOEF-UHFFFAOYSA-N
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Description

4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid is a piperidine derivative that has garnered interest in various fields of scientific research. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in numerous drug classes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylmethoxy-substituted intermediates with piperidine derivatives, followed by oxidation to introduce the oxo group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or conversion of existing functional groups.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
  • α-Phenyl-2-piperidineacetic acid hydrochloride

Uniqueness: 4-Oxo-5-phenylmethoxypiperidine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both oxo and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

4-oxo-5-phenylmethoxypiperidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO4/c15-11-6-10(13(16)17)14-7-12(11)18-8-9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2,(H,16,17)

InChI Key

AUQYYXFZGNKOEF-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(C1=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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